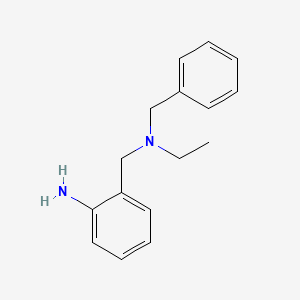

2-((Benzyl(ethyl)amino)methyl)aniline

Beschreibung

Eigenschaften

IUPAC Name |

2-[[benzyl(ethyl)amino]methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2/c1-2-18(12-14-8-4-3-5-9-14)13-15-10-6-7-11-16(15)17/h3-11H,2,12-13,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIADNOLBICEYME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)CC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Biologische Aktivität

2-((Benzyl(ethyl)amino)methyl)aniline, a compound with potential pharmacological applications, has garnered interest due to its unique structural properties and biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H17N

- Molecular Weight : 201.29 g/mol

- CAS Number : 1018517-65-5

The compound features an aniline moiety that is substituted with a benzyl and an ethylamino group, contributing to its potential biological interactions.

Synthesis

The synthesis of 2-((Benzyl(ethyl)amino)methyl)aniline typically involves reductive amination techniques, where benzaldehyde derivatives react with ethylamine and aniline under specific conditions to yield the target compound. This method allows for the introduction of various functional groups, enhancing its biological profile.

Antitumor Activity

Recent studies have highlighted the compound's antitumor potential. For instance, in vitro assays demonstrated that 2-((Benzyl(ethyl)amino)methyl)aniline exhibits significant cytotoxic effects against various cancer cell lines:

- Cell Line : MDA-MB-231 (triple-negative breast cancer)

- IC50 : 10 µM after 72 hours of treatment

- Mechanism : Induction of apoptosis via mitochondrial pathway activation.

Antimicrobial Properties

The antimicrobial activity of this compound has also been investigated. It shows selective inhibition against Gram-positive bacteria:

- Tested Bacteria : Staphylococcus aureus, Bacillus subtilis

- Minimum Inhibitory Concentration (MIC) : Ranges from 32 to 128 µg/mL depending on the strain.

Structure-Activity Relationship (SAR)

A structure-activity relationship study indicated that modifications on the aniline ring can significantly influence biological activity. Electron-donating groups enhance cytotoxicity, while electron-withdrawing groups tend to reduce it.

Case Studies

-

In Vivo Studies

- A study involving BALB/c nude mice demonstrated that administration of 2-((Benzyl(ethyl)amino)methyl)aniline at a dose of 20 mg/kg resulted in a significant reduction in tumor size compared to control groups, suggesting effective bioavailability and therapeutic potential.

-

Comparative Analysis

- When compared to standard chemotherapeutic agents like doxorubicin, the compound exhibited comparable efficacy but with reduced side effects, highlighting its potential as an alternative treatment option.

Data Summary Table

| Property | Value/Description |

|---|---|

| Molecular Formula | C13H17N |

| Molecular Weight | 201.29 g/mol |

| CAS Number | 1018517-65-5 |

| Antitumor IC50 | 10 µM (MDA-MB-231) |

| Antimicrobial MIC | 32 - 128 µg/mL |

| In Vivo Tumor Reduction | Significant compared to control |

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Differences

- Tertiary Amine vs. Heterocycles: The benzyl(ethyl)amino group in the target compound introduces steric bulk and lipophilicity, unlike the planar, aromatic heterocycles in and . The latter exhibit stronger hydrogen-bonding capacity and π-π stacking, which are critical in crystal engineering (e.g., ’s hydrogen-bonded networks) .

- Substituent Flexibility : The methylene linker in the target compound allows rotational freedom, whereas rigid heterocycles (e.g., benzothiazole) restrict conformational mobility .

Physicochemical Properties

- Lipophilicity: The benzyl(ethyl)amino group increases hydrophobicity compared to dimethylamino () or boronate esters (), impacting solubility and membrane permeability .

- Basicity : Tertiary amines (target compound) are less basic than primary anilines or benzimidazoles (), affecting protonation states under physiological conditions .

Key Challenges and Opportunities

- Steric Hindrance : The bulky benzyl(ethyl) group may limit reactivity in electrophilic substitution, necessitating optimized reaction conditions.

- Toxicity : Aromatic amines (e.g., aniline derivatives) often require stringent safety protocols (see for related hazards) .

Vorbereitungsmethoden

Method 1: Sequential N-Alkylation Using Benzyl Chloride and Ethylamine

One common approach is the stepwise alkylation of aniline with benzyl chloride and ethylamine under controlled temperature and solvent conditions. This method is adapted from related benzylamine synthesis protocols with modifications for the target compound.

- Sodium carbonate as a base is critical to suppress side reactions such as formation of dibenzylated by-products.

- Toluene is preferred as solvent for its azeotropic properties facilitating water removal.

- Reaction temperature control is essential to maintain selectivity and yield.

Method 2: Catalyst- and Additive-Free Imine Condensation Approach

A novel, mild method reported involves the condensation of primary amines with (E)-2-arylidene-3-cyclohexenones, proceeding through an imine intermediate followed by isoaromatization to yield 2-benzyl N-substituted anilines.

Procedure summary:

- No need for metal catalysts or additives reduces cost and environmental impact.

- Mild conditions preserve sensitive functional groups.

- Broad substrate scope allows for diverse N-substituted anilines synthesis.

- Scalable for industrial applications.

Comparative Data Table of Preparation Methods

| Method | Key Reagents & Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|

| Sequential N-alkylation | Benzyl chloride, ethylamine, Na2CO3, toluene, 70–100 °C | ~90–95% | High yield, well-established | Requires careful temperature control, multiple steps |

| Catalyst-free imine condensation | (E)-2-arylidene-3-cyclohexenone, ethylamine, DME, 60 °C | 23–82% | Mild, no catalyst, scalable | Moderate yields, substrate-dependent |

| Reductive amination (inferred) | 2-Aminobenzaldehyde, benzylamine, ethylamine, NaBH4, methanol | Variable (60–90%) | Simple, one-pot | Requires reducing agent, possible side reactions |

Research Findings and Optimization Notes

- Base selection : Use of sodium carbonate effectively suppresses side reactions during benzylation, improving product purity and yield.

- Temperature control : Maintaining reaction temperatures between 70–85 °C during alkylation prevents over-alkylation and degradation.

- Solvent choice : Toluene's azeotropic properties are beneficial for removing water formed during reactions, aiding in driving the reaction to completion.

- Catalyst-free methods : The imine condensation approach reduces environmental impact and cost, though yields vary with substrate electronic properties.

- Reaction monitoring : TLC and gas chromatography are essential for tracking reaction progress and verifying product formation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-((Benzyl(ethyl)amino)methyl)aniline, and what factors influence reaction efficiency?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, benzyl(ethyl)amine can react with 2-(bromomethyl)aniline under basic conditions (e.g., K₂CO₃ in DMF) to form the target compound. Reaction efficiency depends on solvent polarity, temperature (optimal 80–100°C), and steric hindrance from substituents. Imine condensation pathways, as demonstrated in structurally similar N-benzyl aniline derivatives, may also apply, requiring catalytic acids like p-TsOH .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify the benzyl, ethyl, and aniline moieties. Aromatic protons appear at δ 6.5–7.2 ppm, while the ethyl group shows a triplet near δ 1.2 ppm (CH₃) and a quartet at δ 2.5–3.0 ppm (CH₂).

- X-ray Crystallography : SHELX software refines crystal structures to determine bond angles, dihedral angles (e.g., aromatic ring alignment), and hydrogen-bonding networks. For example, SHELXL is used for small-molecule refinement, resolving torsional strain in the benzyl-ethyl-amino linkage .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 255.17 for [M+H]⁺) .

Q. What safety protocols are recommended when handling 2-((Benzyl(ethyl)amino)methyl)aniline?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid inhalation and skin contact, as aromatic amines often cause irritation. Store in airtight containers away from oxidizers. For spills, neutralize with dilute acetic acid and adsorb with inert material (e.g., vermiculite). Toxicity data for similar compounds suggest LD₅₀ (rat, oral) >500 mg/kg, but assume acute toxicity until confirmed .

Advanced Research Questions

Q. How can computational modeling assist in predicting the reactivity of this compound in nucleophilic environments?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model electron density distribution, identifying nucleophilic sites. For example, the aniline NH₂ group and tertiary amine nitrogen are reactive toward electrophiles. MD simulations predict solvation effects, showing polar aprotic solvents (e.g., DMSO) enhance nucleophilicity. Software like ORTEP-3 visualizes steric effects from the benzyl group, which may hinder access to the amino-methyl site .

Q. What strategies resolve contradictions in NMR data for derivatives of this compound?

- Methodological Answer : Conflicting NOE (Nuclear Overhauser Effect) signals or splitting patterns arise from conformational flexibility. Use variable-temperature NMR (e.g., 25–60°C) to observe dynamic processes. For diastereotopic protons, 2D-COSY or HSQC clarifies coupling. In cases of tautomerism (e.g., amine-imine equilibria), deuterated solvents (CD₃OD vs. DMSO-d₆) stabilize specific forms .

Q. How do hydrogen-bonding networks in the crystal lattice affect the compound’s physicochemical properties?

- Methodological Answer : X-ray diffraction reveals intermolecular N–H···O/S hydrogen bonds (e.g., as in ), forming dimers or chains. These networks increase melting points and reduce solubility. For example, R₂²(22) ring motifs in similar anilines correlate with thermal stability up to 200°C. Hirshfeld surface analysis quantifies interaction contributions (e.g., 30% H-bonding, 50% van der Waals) .

Q. What experimental design optimizes catalytic hydrogenation of the benzyl group in derivatives?

- Methodological Answer : Use Pd/C (5% wt) under H₂ (1–3 atm) in ethanol at 50°C. Monitor reaction progress via TLC (Rf shift from 0.7 to 0.3). Competing reduction of the aniline NH₂ group is mitigated by acidic conditions (pH 4–5). For selective debenzylation, switch to Pearlman’s catalyst (Pd(OH)₂/C) .

Data Contradiction Analysis

Q. How to address discrepancies in reported reaction yields for N-alkylation of 2-aminobenzyl derivatives?

- Methodological Answer : Yield variations (e.g., 40–80%) arise from competing side reactions (e.g., over-alkylation). Control by:

- Stoichiometry : Limit alkylating agent to 1.1 equivalents.

- Protecting Groups : Temporarily protect the aniline NH₂ with Boc before alkylation.

- Kinetic Monitoring : Use in-situ IR to track amine consumption. Adjust reaction time to 4–6 hours .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.